molecular formula C19H23N5O2S B2702775 N-(5-(2-(cyclopentylamino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide CAS No. 1421528-42-8

N-(5-(2-(cyclopentylamino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide

Cat. No. B2702775
CAS RN: 1421528-42-8
M. Wt: 385.49
InChI Key: ZBJUOOOTUBIXIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-(2-(cyclopentylamino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene and pyrimidine, and a thiazole ring, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring .

Scientific Research Applications

Anticancer Activity

This compound has been evaluated for its anticancer potential against various cancer cell lines. Researchers conducted an MTS assay, which measures cell viability, using the following cell lines:

The results showed that several derivatives of this compound exhibited significant reductions in cell viability, particularly in Caco-2, MDA-MB-231, and SK-MEL-30 lines . Further studies are needed to explore the underlying mechanisms and potential clinical applications.

Antioxidant Properties

The redox status of cells treated with these derivatives was investigated. Although oxidative stress was not observed at a concentration of 500 µM, a low level of reduced glutathione was noted in all cell lines when treated with compound 3g (5-(4-bromophenyl)-2-(cyclopentylamino)thiazol-4(5H)-one). Notably, compound 3g significantly inhibited tumor cell proliferation .

11β-Hydroxysteroid Dehydrogenase (11β-HSD) Inhibition

Many derivatives demonstrated significant inhibitory activity against 11β-HSD1 (11β-hydroxysteroid dehydrogenase type 1) at a concentration of 10 µM. Among them, compound 3h (2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one) exhibited the strongest inhibitory effect (IC50 = 0.07 µM) and was more selective than carbenoxolone .

properties

IUPAC Name

N-[5-[2-(cyclopentylamino)-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2S/c25-17(21-13-5-1-2-6-13)12-24-10-8-14-16(11-24)27-19(22-14)23-18(26)15-7-3-4-9-20-15/h3-4,7,9,13H,1-2,5-6,8,10-12H2,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJUOOOTUBIXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2CCC3=C(C2)SC(=N3)NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2-(cyclopentylamino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.